molecular formula C14H14FN5O3 B5742413 N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B5742413
M. Wt: 319.29 g/mol
InChI Key: VPMWGJFOOYXZFD-CXUHLZMHSA-N
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Description

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the fluorophenyl and pyrazolyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
  • **N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Uniqueness

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(5-methyl-3-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O3/c1-10-8-13(20(22)23)18-19(10)7-6-14(21)17-16-9-11-2-4-12(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWGJFOOYXZFD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=CC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCC(=O)N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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